molecular formula C15H22N2O3S B2459246 2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2380059-41-4

2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2459246
CAS No.: 2380059-41-4
M. Wt: 310.41
InChI Key: OJFVJGPTQHPJGW-UHFFFAOYSA-N
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Description

2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the sulfonyl group and the pyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or alcohols.

Scientific Research Applications

2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and pyridine rings provide structural stability and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group, in particular, provides enhanced stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-4-2-6-15(16-12)20-11-13-5-3-9-17(10-13)21(18,19)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFVJGPTQHPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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